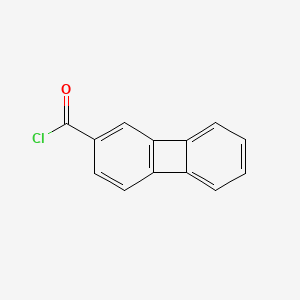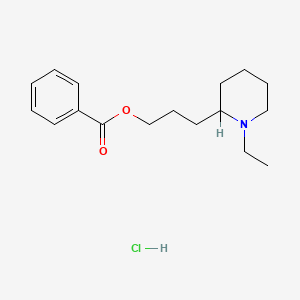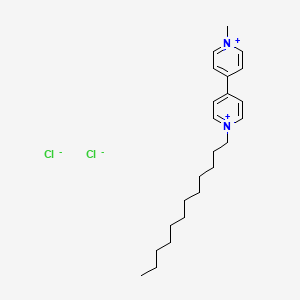
1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C23H36N2Cl2 It is a derivative of bipyridinium, a class of compounds known for their electrochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with dodecyl bromide and methyl iodide, followed by the addition of hydrochloric acid to form the dichloride salt. The reaction conditions often include:
- Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
- Temperature: Room temperature to 80°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride.
Reduction: 1-Dodecyl-1’-methyl-4,4’-bipyridine.
Substitution: Corresponding substituted bipyridinium derivatives.
Aplicaciones Científicas De Investigación
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of electrochromic devices and materials for data storage.
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to changes in its electronic state and interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 1-Dodecyl-4,4’-bipyridinium dichloride
- 1-Methyl-4,4’-bipyridinium dichloride
- 1-Dodecyl-1’-methyl-2,2’-bipyridinium dichloride
Comparison: 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. Compared to other bipyridinium derivatives, it exhibits enhanced stability and solubility in organic solvents, making it suitable for various applications in chemistry and industry .
Propiedades
Número CAS |
74733-79-2 |
|---|---|
Fórmula molecular |
C23H36Cl2N2 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C23H36N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;;/h13-16,18-21H,3-12,17H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
UPKPSUVUHOVYPN-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


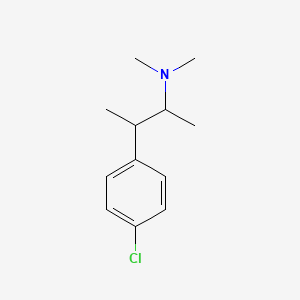
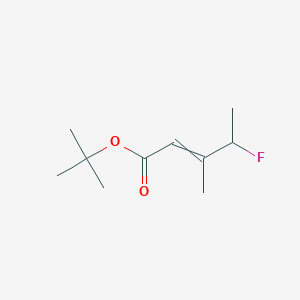
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)



![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
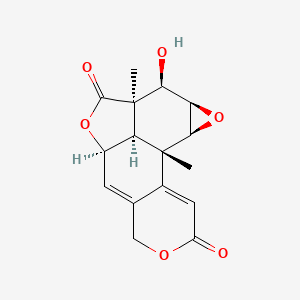
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
